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For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of

hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical

industries.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to the

corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[1] The choice

of Lewis acid catalyst and reaction conditions plays a crucial role in the overall yield and the

regioselectivity of the rearrangement.

Mechanism of the Lewis Acid-Catalyzed Fries
Rearrangement
The generally accepted mechanism for the Fries rearrangement involves the coordination of

the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the acyl group,

facilitating its cleavage from the phenoxy group to form an acylium ion intermediate. This

electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para

positions through an electrophilic aromatic substitution reaction. Subsequent hydrolysis

liberates the hydroxyaryl ketone and regenerates the Lewis acid catalyst.[1][2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.

Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control),

while higher temperatures promote the formation of the ortho-isomer (kinetic control), which is

often stabilized by chelation with the Lewis acid.[1][3] The polarity of the solvent also plays a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2740641?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Fries_rearrangement
https://en.wikipedia.org/wiki/Fries_rearrangement
https://en.wikipedia.org/wiki/Fries_rearrangement
https://byjus.com/chemistry/fries-rearrangement/
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.pw.live/concepts-fries-rearrangement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2740641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


role, with non-polar solvents favoring the ortho product and polar solvents favoring the para

product.[1]

Step 1: Lewis Acid Coordination
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Data Presentation: Comparison of Lewis Acid
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The efficiency of a Lewis acid catalyst in the Fries rearrangement is evaluated based on the

conversion of the starting ester and the yields of the ortho and para products. The following

tables summarize the performance of various Lewis acids in the rearrangement of phenyl

acetate, a common model substrate. It is important to note that reaction conditions can

significantly influence the outcome, and direct comparison should be made with caution when

data is compiled from different sources.

Table 1: Fries Rearrangement of Phenyl Acetate with Common Lewis Acids

Lewis
Acid

Molar
Ratio
(Cataly
st:Sub
strate)

Solven
t

Tempe
rature
(°C)

Time
(h)

Conve
rsion
(%)

Ortho-
Produ
ct
Yield
(%)

Para-
Produ
ct
Yield
(%)

Refere
nce

AlCl₃ 1.1 : 1 None
160-

165
1 ~95 ~65 ~30 [3]

AlCl₃ 1.5 : 1

Monoch

loroben

zene

120 4 >95

Varies

with

temp.

Varies

with

temp.

[2]

BF₃·OE

t₂

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

- - - [4]

TiCl₄

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

- - - [5]

SnCl₄

Not

specifie

d

Dichlor

ometha

ne

Not

specifie

d

Not

specifie

d

- - - [5]

Note: Quantitative data for a direct comparison of BF₃·OEt₂, TiCl₄, and SnCl₄ under identical

conditions to AlCl₃ for phenyl acetate rearrangement is not readily available in a single source.

These catalysts are known to be effective for the Fries rearrangement, but their efficiency

varies depending on the substrate and reaction conditions.
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Table 2: Performance of Other Catalytic Systems in the Fries Rearrangement of Aryl Esters

Catalyst
Substra
te

Solvent
Temper
ature
(°C)

Time
Product
(s)

Yield
(%)

Referen
ce

Bismuth

Triflate

(10

mol%)

Phenyl

acetate
None 100 24 h

2-

Hydroxya

cetophen

one / 4-

Hydroxya

cetophen

one

41 / 23 [6]

p-

Toluene

Sulfonic

Acid

Phenyl

acetate
None 90-160 30 min

2-

Hydroxya

cetophen

one

~70 [7]

Zinc

Powder

Acetylate

d

Phenols

DMF

Microwav

e/Conven

tional

Varies
Single

isomers

Good

yields
[5]

Zeolites

(e.g., H-

BEA)

p-Tolyl

acetate
n-decane 150 6 h

2-

Hydroxy-

5-

methylac

etopheno

ne

~20 [8]

Experimental Protocols
The following are representative experimental protocols for the Fries rearrangement using a

common Lewis acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline for the synthesis of hydroxyacetophenones from phenyl

acetate using aluminum chloride.
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Materials:

Phenyl acetate

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (or other suitable solvent)

Ice

Concentrated hydrochloric acid (HCl)

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride

guard tube, place anhydrous aluminum chloride (1.1 equivalents).

Add nitrobenzene as a solvent.

To this suspension, add phenyl acetate (1 equivalent) dropwise with stirring.

After the addition is complete, heat the reaction mixture to the desired temperature (e.g.,

60°C for predominantly para-product or 160°C for predominantly ortho-product) and maintain

for the specified time (e.g., 1-4 hours).[3]
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then carefully pour it

onto a mixture of crushed ice and concentrated hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and

finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the organic layer using a rotary evaporator to obtain the crude

product.

The crude product can be purified by column chromatography, recrystallization, or distillation

to separate the ortho and para isomers.
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Reaction Setup

Reaction

Work-up

Purification

1. Add anhydrous Lewis acid to a dry flask.

2. Add solvent (optional).

3. Add phenolic ester dropwise.

4. Heat the mixture to the desired temperature.

5. Monitor reaction by TLC.

6. Quench the reaction with ice and acid.

7. Extract the product with an organic solvent.

8. Wash and dry the organic layer.

9. Concentrate the organic layer.

10. Purify the product (chromatography, etc.).
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Applications in Drug Development
The hydroxyaryl ketones produced through the Fries rearrangement are key building blocks for

a variety of pharmaceuticals. For instance, p-hydroxyacetophenone is a precursor in the

synthesis of paracetamol, a widely used analgesic and antipyretic.[9] The reaction is also

employed in the synthesis of various flavonoids, which exhibit a broad range of biological

activities. The ability to selectively introduce an acyl group onto a phenolic ring makes the Fries

rearrangement a valuable transformation in the design and synthesis of new drug candidates.

Alternative and Greener Catalysts
Due to the often harsh conditions and the use of stoichiometric amounts of corrosive and

moisture-sensitive Lewis acids like AlCl₃, there is a growing interest in developing more

environmentally friendly catalytic systems.[5] Solid acid catalysts, such as zeolites and sulfated

zirconia, have shown promise in promoting the Fries rearrangement.[8] These catalysts offer

advantages like easier separation from the reaction mixture, potential for regeneration and

reuse, and often milder reaction conditions. For example, p-toluenesulfonic acid has been used

as a biodegradable and efficient catalyst for the solvent-free synthesis of p-

hydroxyacetophenone.[10] Metal triflates, such as bismuth triflate, have also emerged as

effective catalysts that can be used in catalytic amounts.[6]

In conclusion, the Lewis acid-catalyzed Fries rearrangement remains a cornerstone reaction in

organic synthesis for the preparation of valuable hydroxyaryl ketones. Understanding the role

of the Lewis acid catalyst and the influence of reaction parameters is essential for achieving

high yields and desired regioselectivity. The ongoing development of more sustainable and

efficient catalytic systems continues to enhance the utility of this important transformation in

both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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